molecular formula C12H15NO3 B8186983 Oxetan-3-ylmethyl-carbamic acid benzyl ester

Oxetan-3-ylmethyl-carbamic acid benzyl ester

Cat. No.: B8186983
M. Wt: 221.25 g/mol
InChI Key: TYAQTZMCHJMGMY-UHFFFAOYSA-N
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Description

Oxetan-3-ylmethyl-carbamic acid benzyl ester is a chemical compound with the molecular formula C12H15NO3 It is characterized by the presence of an oxetane ring, a carbamate group, and a benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of oxetan-3-ylmethyl-carbamic acid benzyl ester typically involves the formation of the oxetane ring followed by the introduction of the carbamate and benzyl ester groups. One common method is the intramolecular cyclization of suitable precursors to form the oxetane ring. This can be achieved through various cyclization reactions, such as epoxide ring opening or intramolecular etherification .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Oxetan-3-ylmethyl-carbamic acid benzyl ester can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation, including temperature, solvent, and reaction time .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

Oxetan-3-ylmethyl-carbamic acid benzyl ester has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of oxetan-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which may play a role in its biological activity. The carbamate and benzyl ester groups can also interact with various enzymes and receptors, influencing the compound’s effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to oxetan-3-ylmethyl-carbamic acid benzyl ester include other oxetane derivatives and carbamate esters. Examples include oxetan-3-one and benzyl carbamate .

Uniqueness

This compound is unique due to its combination of an oxetane ring, carbamate group, and benzyl ester moiety. This structural combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

benzyl N-(oxetan-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c14-12(13-6-11-7-15-8-11)16-9-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYAQTZMCHJMGMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)CNC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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